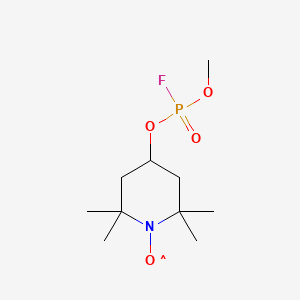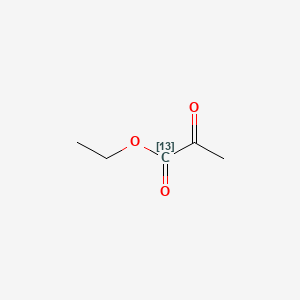
Pyruvic Acid-13C Ethyl Ester
Descripción general
Descripción
ethyl 2-oxo(113C)propanoate is an isotopically labeled derivative of pyruvic acid, where the carbon-13 isotope is incorporated into the molecular structure. This compound is significant in various biochemical and physiological studies due to its role in intermediary metabolism and its ability to permeate biological membranes more efficiently than pyruvic acid.
Aplicaciones Científicas De Investigación
ethyl 2-oxo(113C)propanoate has numerous applications in scientific research:
Chemistry: Used as a substrate for enzymes and a probe for metabolic pathways.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential in imaging real-time metabolic flux in tumors and assessing tumor response to treatments.
Industry: Utilized in the production of pharmaceuticals and as a feedstock for various chemical syntheses.
Mecanismo De Acción
- Role of Targets :
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
Pyruvic Acid-13C Ethyl Ester, as a derivative of pyruvic acid, is involved in several biochemical reactions. Pyruvic acid is a key product at the crossroads between the catabolism (breaking down) and anabolism (synthesizing) of carbohydrates, fats, and proteins . One molecule of glucose breaks down into two molecules of pyruvate . Pyruvate can be converted back to carbohydrates (such as glucose) via gluconeogenesis, or converted to fatty acids through a reaction with acetyl-CoA . It can also be used to construct the amino acid alanine and can be converted into ethanol or lactic acid via fermentation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to have antioxidative and anti-inflammatory effects, both in vitro and in vivo . It has been found to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to influence redox processes, cellular metabolism, and inflammation. It inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which promote the body’s inflammatory response . The over-expression of these cytokines has been linked to diseases that occur in critical care settings, such as severe organ damage following cardiopulmonary bypass (CPB) and post-operative ileus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Pyruvic acid is chemically reactive due to its peculiar molecular structure and has a tendency to polymerize . Thus, at high concentrations, various types of reactions lead to lower yield of the product . Commercial separation by distillation is very expensive because pyruvic acid decomposes at higher temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Treatment with Ethyl Pyruvate has been shown to improve survival and/or ameliorate multiple organ dysfunctions in a wide variety of preclinical models of critical illnesses .
Metabolic Pathways
This compound is involved in several metabolic pathways. Pyruvate, the conjugate base of pyruvic acid, is an intermediate in several metabolic pathways throughout the cell . Pyruvate can be made from glucose through glycolysis, converted back to carbohydrates (such as glucose) via gluconeogenesis, or converted to fatty acids through a reaction with acetyl-CoA .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Being electrically neutral and more lipophilic than pyruvate, it permeates biological membranes by diffusion to enter the cytoplasm or mitochondria .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm or mitochondria . This localization is due to its lipophilic nature and its ability to permeate biological membranes by diffusion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ethyl 2-oxo(113C)propanoate can be synthesized through several methods. One common approach involves the catalytic oxidation of ethyl lactate. Another method includes the conversion of ethyl lactate to ethyl pyruvate using molybdenum trioxide-based mixed oxides . Additionally, the hydrolysis of imine compounds can yield pyruvic acid, which can then be esterified to produce the ethyl ester .
Industrial Production Methods: Industrial production of pyruvic acid, and by extension its ethyl ester, often involves biotechnological routes using microorganisms that can provide high yield and selectivity. the recovery of pyruvic acid from fermentation broth poses challenges due to its tendency to decompose at high temperatures and polymerize .
Análisis De Reacciones Químicas
Types of Reactions: ethyl 2-oxo(113C)propanoate undergoes various chemical reactions, including:
Oxidation: Conversion to acetic acid derivatives.
Reduction: Formation of lactate derivatives.
Substitution: Formation of different esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of chromium triacetylacetate as a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reaction with alcohols or amines under acidic or basic conditions.
Major Products:
Oxidation: Acetic acid derivatives.
Reduction: Lactate derivatives.
Substitution: Various esters and amides.
Comparación Con Compuestos Similares
Ethyl Pyruvate: Similar in structure but not isotopically labeled.
Methyl Pyruvate: Another ester derivative of pyruvic acid.
Pyruvic Acid-1-13C: Another isotopically labeled form of pyruvic acid.
Uniqueness: ethyl 2-oxo(113C)propanoate is unique due to its isotopic labeling, which allows for detailed metabolic studies using nuclear magnetic resonance and other spectroscopic techniques. Its ability to permeate biological membranes more efficiently than pyruvic acid makes it particularly valuable in biochemical and physiological research.
Propiedades
IUPAC Name |
ethyl 2-oxo(113C)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCUYVCPSWGCC-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858355 | |
| Record name | Ethyl 2-oxo(1-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905440-74-6 | |
| Record name | Ethyl 2-oxo(1-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


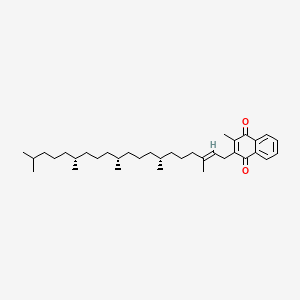
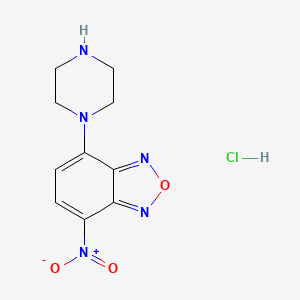

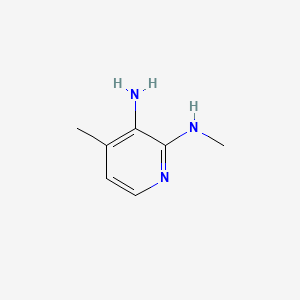
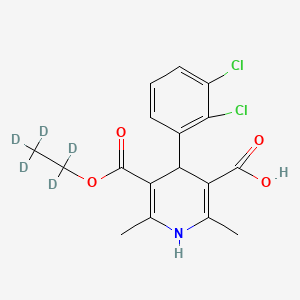
![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)
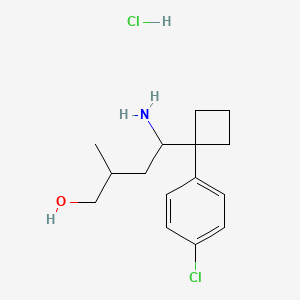
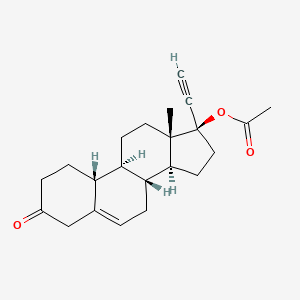

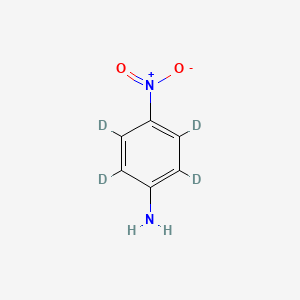
![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)
